2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde
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Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and two trifluoromethyl groups (-CF₃) at the 4- and 6-positions
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been known to exhibit activity towards various enzymes .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry to improve the potency of drugs by enhancing key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been known to participate in free radical reactions .
Result of Action
Compounds with trifluoromethyl groups have been known to exert their activity by inhibiting various enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. For instance, the compound is combustible and forms explosive mixtures with air on intense heating . It’s also important to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dinitrotoluene as the starting material.
Reduction: The nitro groups in 2,6-dinitrotoluene are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Trifluoromethylation: The amino groups are then trifluoromethylated using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Oxidation: Finally, the amino groups are oxidized to aldehyde groups using oxidizing agents like manganese dioxide (MnO₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O, heat.
Reduction: LiAlH₄, ether, followed by hydrolysis.
Substitution: Various nucleophiles (e.g., halides, alkoxides) in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.
Reduction: 2-Methoxy-4,6-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is similar to other trifluoromethylated benzaldehydes, but its unique combination of functional groups sets it apart. Some similar compounds include:
2-Methoxy-4-trifluoromethylbenzaldehyde: Lacks the second trifluoromethyl group.
2,6-Dimethoxy-4-trifluoromethylbenzaldehyde: Has methoxy groups at both the 2- and 6-positions but only one trifluoromethyl group.
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENEJLKQKCCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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